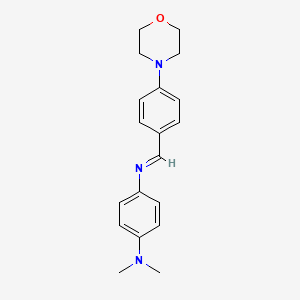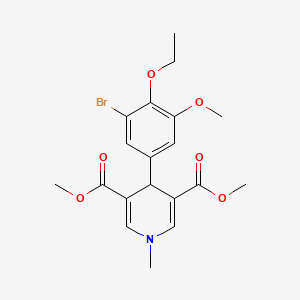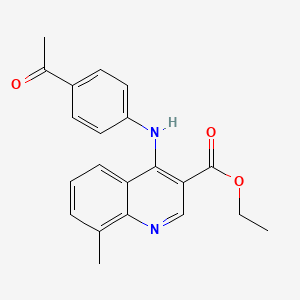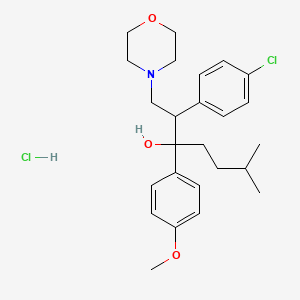![molecular formula C19H26N3O4P B10796076 N-benzo[g]quinolin-4-yl-N',N'-diethylethane-1,2-diamine;phosphoric acid](/img/structure/B10796076.png)
N-benzo[g]quinolin-4-yl-N',N'-diethylethane-1,2-diamine;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzo[g]quinolin-4-yl-N’,N’-diethylethane-1,2-diamine;phosphoric acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a benzo[g]quinoline moiety and a diethylethane-1,2-diamine group, combined with phosphoric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzo[g]quinolin-4-yl-N’,N’-diethylethane-1,2-diamine;phosphoric acid typically involves multiple steps, starting with the preparation of the benzo[g]quinoline core. This can be achieved through various cyclization reactions. The diethylethane-1,2-diamine group is then introduced via nucleophilic substitution reactions. The final step involves the addition of phosphoric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the compound.
Chemical Reactions Analysis
Types of Reactions
N-benzo[g]quinolin-4-yl-N’,N’-diethylethane-1,2-diamine;phosphoric acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzo[g]quinoline core or the diethylethane-1,2-diamine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-benzo[g]quinolin-4-yl-N’,N’-diethylethane-1,2-diamine;phosphoric acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: This compound can be used in the study of biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-benzo[g]quinolin-4-yl-N’,N’-diethylethane-1,2-diamine;phosphoric acid involves its interaction with specific molecular targets. The benzo[g]quinoline moiety can intercalate with DNA, affecting gene expression and cellular processes. The diethylethane-1,2-diamine group can interact with enzymes and receptors, modulating their activity. The phosphoric acid component can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-benzo[g]quinolin-4-yl-N’,N’-dimethylethane-1,2-diamine
- N-benzo[g]quinolin-4-yl-N’,N’-diethylethane-1,2-diamine;hydrochloric acid
- N-benzo[g]quinolin-4-yl-N’,N’-diethylethane-1,2-diamine;acetic acid
Uniqueness
N-benzo[g]quinolin-4-yl-N’,N’-diethylethane-1,2-diamine;phosphoric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with DNA and enzymes makes it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C19H26N3O4P |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-benzo[g]quinolin-4-yl-N',N'-diethylethane-1,2-diamine;phosphoric acid |
InChI |
InChI=1S/C19H23N3.H3O4P/c1-3-22(4-2)12-11-21-18-9-10-20-19-14-16-8-6-5-7-15(16)13-17(18)19;1-5(2,3)4/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,20,21);(H3,1,2,3,4) |
InChI Key |
RORFOHSEPCFIEY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC=NC2=CC3=CC=CC=C3C=C12.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-(propoxymethyl)quinolin-8-ol](/img/structure/B10795994.png)
![N-(2-{[2-(2-Methylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-YL)thiophene-2-carboxamide](/img/structure/B10796000.png)
![2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B10796003.png)

![5-[[2-[(7-Chloroquinolin-4-yl)amino]ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride](/img/structure/B10796011.png)

![Butyl 4-[(6-methoxy-2-methyl-4-quinolyl)amino]benzoate](/img/structure/B10796026.png)
![2-[2-[(19S,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10796031.png)
![1-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B10796039.png)
![3-Bromo-N-(4-{1H-naphtho[2,3-D]imidazol-2-YL}phenyl)benzamide](/img/structure/B10796047.png)

![6-Chloro-4-[[1-(3-phenylpropyl)piperidin-4-yl]amino]chromen-2-one](/img/structure/B10796062.png)

